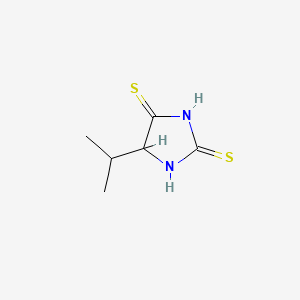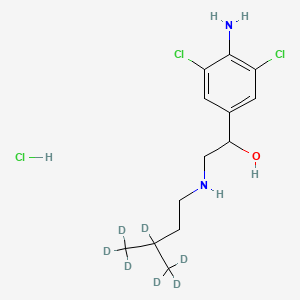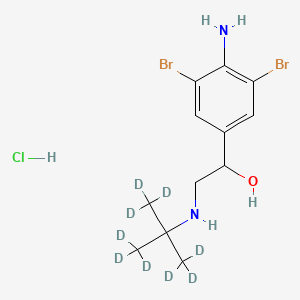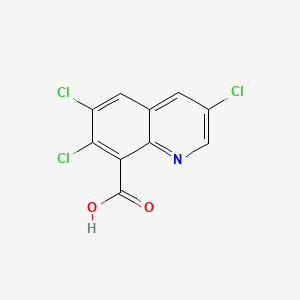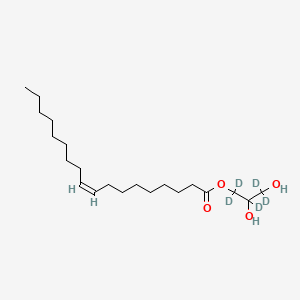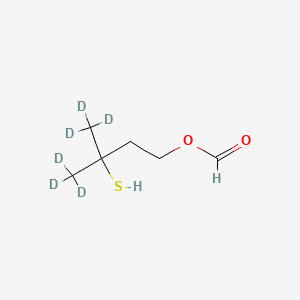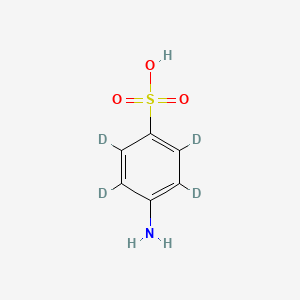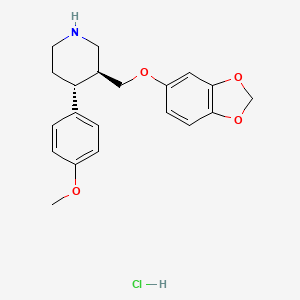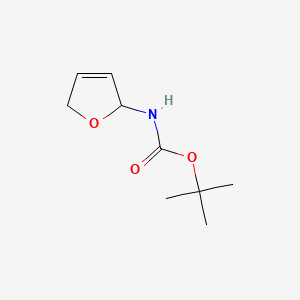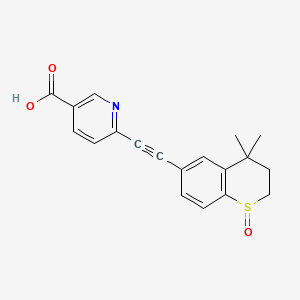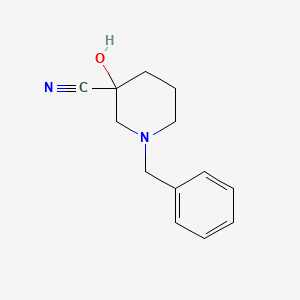
Pipamperone-d10 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipamperone-d10 Dihydrochloride is a deuterated form of Pipamperone, a typical antipsychotic of the butyrophenone family. It is primarily used in the treatment of schizophrenia and other chronic psychoses. The deuterated version, this compound, is often used as an internal standard in various analytical methods due to its stable isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pipamperone-d10 Dihydrochloride involves the incorporation of deuterium atoms into the Pipamperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is common in the quality assessment of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Pipamperone-d10 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pipamperone-d10 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Pipamperone and related compounds.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Pipamperone.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and therapeutic effects.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Pipamperone.
Mecanismo De Acción
Pipamperone-d10 Dihydrochloride exerts its effects primarily through antagonism of serotonin (5-HT2A) and dopamine (D4) receptors. It also has moderate affinity for other serotonin and dopamine receptors, including 5-HT2C, D2, and D3. The compound’s action on these receptors helps to alleviate symptoms of psychosis by modulating neurotransmitter activity in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Risperidone: Another antipsychotic with a similar mechanism of action, but with higher potency in blocking serotonin receptors.
Haloperidol: A typical antipsychotic with a different pharmacological profile, primarily targeting dopamine receptors.
Clozapine: An atypical antipsychotic with a broader receptor profile, including serotonin and dopamine receptors.
Uniqueness
Pipamperone-d10 Dihydrochloride is unique due to its stable isotopic labeling, making it an invaluable tool in analytical and clinical research. Its specific receptor binding profile also distinguishes it from other antipsychotics, offering a different therapeutic approach for managing psychosis .
Propiedades
Número CAS |
1246818-04-1 |
|---|---|
Fórmula molecular |
C21H30FN3O2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)/i1D2,2D2,3D2,13D2,14D2 |
Clave InChI |
AXKPFOAXAHJUAG-WKDIDNHWSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
SMILES canónico |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
Sinónimos |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine-d10]-4’-carboxamide Hydrochloride; Pipamperone-d10 Hydrochloride; Dipiperon-d10; Piperonil-d10; Propitan-d10; R4050-d10; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
